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Compound of Interest

Compound Name: Actinomycin C

Cat. No.: B1203691 Get Quote

This guide provides a comprehensive overview of the molecular structure of Actinomycin C, a

chromopeptide antibiotic with significant applications in molecular biology and cancer therapy.

The content is tailored for researchers, scientists, and drug development professionals, offering

detailed structural information, experimental methodologies, and quantitative data.

Core Molecular Structure
Actinomycin C is a complex molecule comprising a planar phenoxazone chromophore linked

to two cyclic pentapeptide lactone rings.[1] It is typically isolated as a mixture of three main

components: Actinomycin C₁, Actinomycin C₂, and Actinomycin C₃. These variants differ in

the amino acid composition of their pentapeptide chains.[2][3]

Table 1: Physicochemical Properties of Actinomycin C Variants

Property
Actinomycin C₁
(Dactinomycin)

Actinomycin C₂ Actinomycin C₃

Molecular Formula C₆₂H₈₆N₁₂O₁₆[4] C₆₃H₈₈N₁₂O₁₆[5] C₆₄H₉₀N₁₂O₁₆[6]

Molecular Weight 1255.4 g/mol [4] 1269.4 g/mol [5] 1283.5 g/mol [6]

Appearance
Bright red rhomboid

prisms or red powder
- -
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The core structure consists of a 2-aminophenoxazin-3-one chromophore, which is responsible

for the molecule's characteristic color and its ability to intercalate into DNA.[7] Attached to this

chromophore are two identical or different pentapeptide lactone rings. The amino acid

sequence of these rings determines the specific analogue of Actinomycin C.

Table 2: Amino Acid Composition of the Pentapeptide Chains in Actinomycin C Variants

Position
Actinomycin C₁
(Dactinomycin)

Actinomycin C₂ Actinomycin C₃

1 L-threonine L-threonine L-threonine

2 D-valine
D-valine / D-allo-

isoleucine
D-allo-isoleucine

3 L-proline L-proline L-proline

4
Sarcosine (N-

methylglycine)

Sarcosine (N-

methylglycine)

Sarcosine (N-

methylglycine)

5 N-methyl-L-valine N-methyl-L-valine N-methyl-L-valine

Note: In Actinomycin C₂, one of the D-valine residues is replaced by D-allo-isoleucine, while

in Actinomycin C₃, both D-valine residues are replaced by D-allo-isoleucine.[2][3]
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Figure 1. Amino acid composition of the pentapeptide rings in Actinomycin C variants.

Biosynthesis
The biosynthesis of Actinomycin C is a complex process involving both non-ribosomal peptide

synthetases (NRPSs) and other ancillary enzymes. The phenoxazone chromophore is derived

from the oxidative condensation of two molecules of 3-hydroxy-4-methylanthranilic acid (4-

MHA).[8] The pentapeptide chains are assembled by a multi-modular NRPS system.[3][9]
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Figure 2. Simplified biosynthetic pathway of Actinomycin C.
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Mechanism of Action: DNA Intercalation
The primary mechanism of action of Actinomycin C is its ability to intercalate into double-

stranded DNA, thereby inhibiting transcription.[7] The planar phenoxazone ring inserts itself

between adjacent guanine-cytosine (G-C) base pairs, while the two pentapeptide lactone rings

fit into the minor groove of the DNA double helix.[10] This interaction is highly specific for G-C

rich regions.[7] The formation of this stable DNA-drug complex physically obstructs the

progression of RNA polymerase along the DNA template, leading to a halt in RNA synthesis.

[10]
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Figure 3. Mechanism of Actinomycin C intercalation into DNA and subsequent transcription

inhibition.

Experimental Protocols
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X-ray Crystallography of Actinomycin-DNA Complex
The three-dimensional structure of Actinomycin C in complex with DNA has been elucidated

through X-ray crystallography. The following is a generalized protocol based on published

studies.[2][11]

Materials:

Purified Actinomycin D (C₁)

Synthetic DNA oligonucleotide (e.g., d(ATGCAT))[12]

Crystallization buffer: 40 mM sodium cacodylate (pH 6.0), 10 mM BaCl₂, 3 mM spermine, 4%

MPD solution[11]

Reservoir solution: 50% MPD[2]

Cryoprotectant (if needed, often the reservoir solution is sufficient)

Procedure:

Sample Preparation: Prepare a solution containing the DNA oligonucleotide at a

concentration of 1.3 mM and Actinomycin D at 1.3 mM.[11]

Crystallization Setup: Use the vapor diffusion method (hanging or sitting drop). Mix the

sample solution with an equal volume of the reservoir solution on a siliconized cover slip (for

hanging drop) or in the drop well (for sitting drop).[11]

Equilibration: Seal the well containing the reservoir solution and the drop, and equilibrate at

4°C.[2]

Crystal Growth: Crystals typically appear within a few days to a week.

Crystal Harvesting and Mounting: Carefully remove a single crystal from the drop using a

cryo-loop and flash-cool it in liquid nitrogen.

Data Collection: Mount the frozen crystal on a goniometer in an X-ray diffractometer. Collect

diffraction data at a cryogenic temperature (e.g., 100 K).
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Structure Determination: Process the diffraction data to determine the unit cell dimensions

and space group. Solve the structure using molecular replacement or anomalous diffraction

methods, followed by refinement.[11]
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Figure 4. Experimental workflow for X-ray crystallography of an Actinomycin-DNA complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to study the solution structure and dynamics of

Actinomycin C and its interaction with DNA.[3][4]

Materials:

Purified Actinomycin D (C₁)

Deuterated solvent (e.g., deuterated dimethyl sulfoxide, DMSO-d₆)[4]

NMR tubes (5 mm)

NMR spectrometer

Procedure for 1D ¹H NMR:

Sample Preparation: Dissolve 5-10 mg of Actinomycin D in approximately 0.5 mL of DMSO-

d₆ in a clean, dry vial.

Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer

on the deuterium signal of the solvent.

Shimming: Shim the magnetic field to obtain a homogeneous field, resulting in sharp spectral

lines.

Acquisition: Acquire a 1D ¹H NMR spectrum. Typical parameters include a 90° pulse, a

spectral width covering the proton chemical shift range, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum,

and perform baseline correction.
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Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to

elucidate the structure.

DNase I Footprinting Assay
This assay is used to determine the specific DNA sequence where Actinomycin C binds.

Materials:

DNA fragment of interest, end-labeled with a radioactive isotope (e.g., ³²P)

Actinomycin C solution of varying concentrations

DNase I

DNase I footprinting buffer

Stop solution (containing EDTA)

Polyacrylamide gel for electrophoresis

Procedure:

Binding Reaction: Incubate the end-labeled DNA with different concentrations of

Actinomycin C to allow binding.

DNase I Digestion: Add a limited amount of DNase I to the reaction mixtures to partially

digest the DNA. The bound Actinomycin C will protect the DNA from cleavage at its binding

site.

Reaction Termination: Stop the digestion by adding a stop solution containing EDTA.

Analysis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

Visualization: Visualize the DNA fragments by autoradiography. The "footprint" will appear as

a region on the gel with no bands, corresponding to the DNA sequence protected by

Actinomycin C.[2][13]
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Quantitative Data
The interaction of Actinomycin C with DNA has been quantified using various biophysical

techniques. The binding affinity is typically high, especially for G-C rich sequences.

Table 3: Thermodynamic Parameters for Actinomycin D Binding to DNA

DNA
Sequence

Kb (M⁻¹)
ΔG
(kcal/mol)

ΔH
(kcal/mol)

TΔS
(kcal/mol)

Reference

Calf Thymus

DNA
- - ~0 to -1 - [13]

5'-TGCA-3' High - - Favorable [13]

5'-

CGTCGACG-

3'

High

(cooperative)
- - - [14]

Note: Data for Actinomycin C₂ and C₃ are less abundant in the literature, but their binding

affinities are expected to be in a similar range to Actinomycin D (C₁).

Signaling Pathways
Recent studies have shown that in addition to its direct effect on transcription, Actinomycin C
can induce apoptosis (programmed cell death) through various signaling pathways.

One of the key mechanisms involves the downregulation of anti-apoptotic proteins like Mcl-1.[6]

Actinomycin V, a related analogue, has been shown to induce apoptosis through the

mitochondrial pathway and by inhibiting the PI3K/AKT signaling pathway.[10] Inhibition of the

PI3K/AKT pathway can lead to the activation of pro-apoptotic proteins and caspases.
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Figure 5. Signaling pathways modulated by Actinomycin C leading to apoptosis.
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This guide provides a foundational understanding of the molecular structure and function of

Actinomycin C. Further research into the specific activities of its different analogues and their

interactions with various cellular components will continue to expand its utility in both research

and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1203691#the-molecular-structure-of-actinomycin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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